BTO-1

Overview

Description

BTO-1 is a compound known as a Polo-like kinase inhibitor. Polo-like kinases are a family of serine/threonine-protein kinases that play a crucial role in various cellular processes, including mitosis, cytokinesis, and the DNA damage response. This compound is commonly employed for its effectiveness in regulating processes involving phosphorylation and dephosphorylation .

Mechanism of Action

Target of Action

The primary target of BTO-1 is the Polo-like kinase (Plk) . Plks are a family of serine/threonine kinases that play a crucial role in cell cycle progression, including DNA replication, mitosis, and cytokinesis .

Mode of Action

This compound acts as an inhibitor of Polo-like kinase . It interferes with the normal function of Plk, leading to changes in cell cycle progression . For instance, it has been observed that this compound can lead to the formation of monopolar spindles in a significant fraction of mitotic cells .

Biochemical Pathways

The inhibition of Plk by this compound affects the cell cycle, particularly the phases involving DNA replication and cell division . This can lead to a halt in cell proliferation, which may be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Pharmacokinetics

It is known that the compound’s half-life is estimated to be 20-22 hours . This suggests that this compound has a relatively long duration of action, which could potentially allow for less frequent dosing .

Result of Action

The inhibition of Plk by this compound can lead to changes in cell morphology and function. For example, it has been observed that this compound can cause a reduction in phospho-Cdc25C, a protein involved in cell cycle regulation . Additionally, this compound has been shown to cause a reduction in H3 phosphorylation compared to control cells .

Biochemical Analysis

Biochemical Properties

5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of Polo-like kinase (Plk) . It interacts with enzymes such as Plx1, leading to the inhibition of phosphorylation processes. This interaction is crucial for understanding the compound’s potential in regulating cell division and other phosphorylation-dependent processes.

Cellular Effects

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide on various cell types include the induction of monopolar spindles in mitotic cells . It also reduces the phosphorylation of Cdc25C in a dose-dependent manner and decreases H3 phosphorylation by approximately 20% in PTK cells . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide exerts its effects through the inhibition of Polo-like kinase activity . This inhibition disrupts the normal phosphorylation of target proteins, leading to alterations in cell cycle progression and mitotic spindle formation. The compound’s binding interactions with Plk and its subsequent inhibition are key to its mechanism of action.

Dosage Effects in Animal Models

The effects of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide vary with different dosages in animal models. At higher doses, the compound has been observed to cause toxic effects, including skin and eye irritation . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTO-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

BTO-1 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups of this compound.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups .

Scientific Research Applications

BTO-1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a research tool to study the role of Polo-like kinases in cellular processes.

Biology: this compound is employed in biological research to investigate the mechanisms of cell division and the DNA damage response.

Medicine: this compound has potential therapeutic applications in the treatment of diseases related to abnormal cell division, such as cancer.

Comparison with Similar Compounds

Similar Compounds

BI 2536: Another Polo-like kinase inhibitor with similar mechanisms of action.

GSK461364: A compound that inhibits Polo-like kinases and has potential therapeutic applications in cancer treatment.

Volasertib: A Polo-like kinase inhibitor used in clinical trials for cancer therapy.

Uniqueness of BTO-1

This compound is unique in its specific inhibition of Polo-like kinases and its effectiveness in regulating phosphorylation and dephosphorylation processes. Its diverse impacts on cellular mechanisms, such as the formation of monopolar spindles and the disruption of Rho and Rho-GEF recruitment, highlight its distinct properties compared to other similar compounds .

Properties

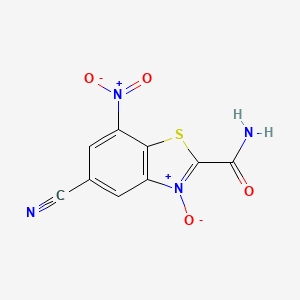

IUPAC Name |

5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRBAXZAJBBIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429520 | |

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40647-02-7 | |

| Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BTO-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)

![4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1279143.png)